molecular formula C17H14ClN3OS B12606369 N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine CAS No. 915774-27-5

N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine

Cat. No.: B12606369
CAS No.: 915774-27-5
M. Wt: 343.8 g/mol
InChI Key: JDAXEXFHTCPZLH-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group at the 4-position and an amine group at the 2-position. Additionally, it features a phenyl ring substituted with a chloro and phenylsulfanyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

Chemical Reactions Analysis

N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over palladium.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine can be compared with other pyrimidine derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.

Properties

CAS No.

915774-27-5

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

N-(4-chloro-3-phenylsulfanylphenyl)-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C17H14ClN3OS/c1-22-16-9-10-19-17(21-16)20-12-7-8-14(18)15(11-12)23-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,21)

InChI Key

JDAXEXFHTCPZLH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)NC2=CC(=C(C=C2)Cl)SC3=CC=CC=C3

Origin of Product

United States

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